molecular formula C11H19NO7 B040470 N-Addna CAS No. 117193-44-9

N-Addna

Cat. No.: B040470
CAS No.: 117193-44-9
M. Wt: 277.27 g/mol
InChI Key: UZIODHZUDUOUPF-GCLMCXFESA-N
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Description

Bucumolol is a pharmacological agent classified as a beta-adrenergic antagonist. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound’s chemical formula is C₁₇H₂₃NO₄, and it has a molar mass of 305.374 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucumolol is synthesized through a multi-step process involving the reaction of 8-hydroxy-5-methylchromen-2-one with 3-(tert-butylamino)-2-hydroxypropyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of Bucumolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bucumolol has garnered significant attention in scientific research due to its unique properties and potential therapeutic applications. It is primarily used in the study of cardiovascular diseases, particularly in the management of hypertension and arrhythmias. The compound’s selective inhibition of beta-1 adrenergic receptors makes it a valuable tool in cardiovascular research .

In addition to its cardiovascular applications, Bucumolol is also being explored for its potential use in other medical conditions, including anxiety and migraine prophylaxis. Its ability to modulate adrenergic signaling pathways has opened new avenues for research in neuropharmacology .

Mechanism of Action

Bucumolol exerts its effects by antagonizing beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. Beta-1 receptors are predominantly found in the heart, and their blockade leads to a reduction in heart rate and myocardial contractility. This, in turn, lowers cardiac output and helps in the management of hypertension. Beta-2 receptors, found in the lungs and vascular smooth muscle, when blocked, cause vasodilation and bronchodilation. Bucumolol demonstrates a degree of selectivity towards beta-1 receptors, which translates to fewer respiratory side effects compared to non-selective beta-blockers .

Comparison with Similar Compounds

Uniqueness: Bucumolol’s unique feature lies in its selective inhibition of beta-1 receptors, which results in a favorable hemodynamic profile and reduced peripheral vascular resistance. This selectivity makes it a preferred choice for patients with respiratory conditions who require beta-blocker therapy .

Properties

IUPAC Name

(2S,5S,6R)-5-acetamido-6-(2,3-dihydroxypropyl)-2-hydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c1-6(14)12-8-2-3-11(18,10(16)17)19-9(8)4-7(15)5-13/h7-9,13,15,18H,2-5H2,1H3,(H,12,14)(H,16,17)/t7?,8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIODHZUDUOUPF-GCLMCXFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(OC1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC[C@](O[C@@H]1CC(CO)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922320
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117193-44-9
Record name N-Acetyl-4,7-dideoxyneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117193449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,7-Tetradeoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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